molecular formula C27H19FN2O6S B14094155 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094155
M. Wt: 518.5 g/mol
InChI Key: LUBIWJKHKSNAIY-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of fluorinated benzothiazole, trimethoxyphenyl, and dihydrochromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 6-fluoro-1,3-benzothiazole and 2,3,4-trimethoxybenzaldehyde. These intermediates are then subjected to cyclization and condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or trimethoxyphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets with high affinity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-trifluoromethylbenzyl bromide
  • 2-Fluoro-4-methoxy-6-methylbenzonitrile

Uniqueness

Compared to similar compounds, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its fluorinated benzothiazole and trimethoxyphenyl moieties contribute to its enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H19FN2O6S

Molecular Weight

518.5 g/mol

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H19FN2O6S/c1-33-18-11-9-15(23(34-2)24(18)35-3)21-20-22(31)14-6-4-5-7-17(14)36-25(20)26(32)30(21)27-29-16-10-8-13(28)12-19(16)37-27/h4-12,21H,1-3H3

InChI Key

LUBIWJKHKSNAIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O)OC)OC

Origin of Product

United States

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